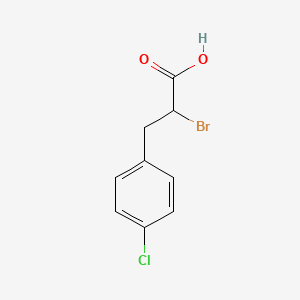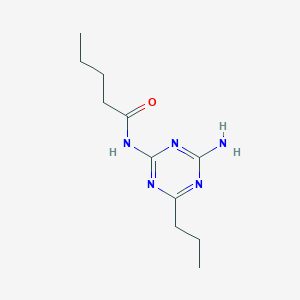
Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a pentanamide group attached to the triazine ring, which is further substituted with an amino and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- typically involves the substitution of cyanuric chloride with appropriate amines. One common method includes the reaction of cyanuric chloride with 4-amino-6-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide: Known for its anticancer activity.
1,3,5-Triazine-2,4-diamines: Used in various chemical reactions and known for their biological activities.
Uniqueness
Pentanamide, N-(4-amino-6-propyl-1,3,5-triazin-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pentanamide group with a triazine ring and specific substituents makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
102669-37-4 |
|---|---|
Molekularformel |
C11H19N5O |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N-(4-amino-6-propyl-1,3,5-triazin-2-yl)pentanamide |
InChI |
InChI=1S/C11H19N5O/c1-3-5-7-9(17)15-11-14-8(6-4-2)13-10(12)16-11/h3-7H2,1-2H3,(H3,12,13,14,15,16,17) |
InChI-Schlüssel |
BOXAPHVPUOQLPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC1=NC(=NC(=N1)N)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


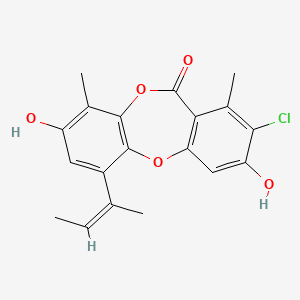
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)
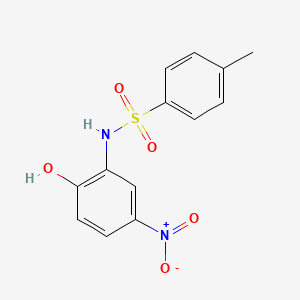
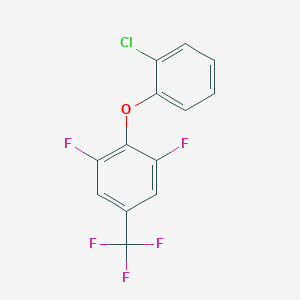
![2-[[1-[[(3E,9E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododeca-3,9-dien-8-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14082955.png)

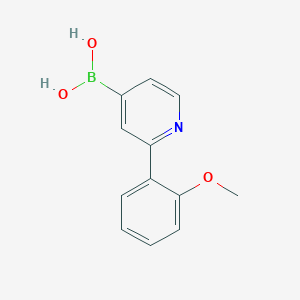
![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
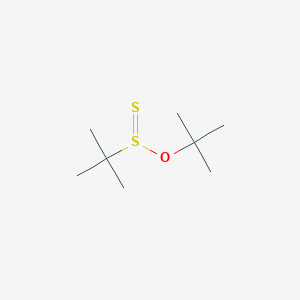
![4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one](/img/structure/B14082995.png)
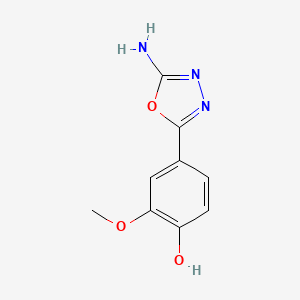
![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)

